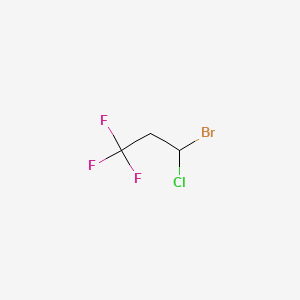

3-Bromo-3-chloro-1,1,1-trifluoropropane

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-bromo-3-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrClF3/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHORFCCGNBAAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593067 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460-66-2 | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=460-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-3-chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Ozone Depletion Potential of Hydrobromofluorocarbons (HBFCs)

Executive Summary

Hydrobromofluorocarbons (HBFCs) represent a class of halogenated compounds containing hydrogen, bromine, fluorine, and carbon. Historically utilized as fire suppressants and specialized solvents, HBFCs are classified as Class I Ozone Depleting Substances (ODS) under Annex C, Group II of the Montreal Protocol .

While their presence in the troposphere is shorter-lived than Chlorofluorocarbons (CFCs) due to the presence of hydrogen (allowing for hydroxyl radical attack), their Ozone Depletion Potential (ODP) remains critically high. This is driven by the bromine atom , which is approximately 60 times more efficient at destroying stratospheric ozone than chlorine on a per-atom basis.

This guide provides a rigorous technical analysis of the physicochemical mechanisms driving HBFC ozone depletion, the quantitative data supporting regulatory bans, and the experimental protocols required to determine these values—methodologies that remain the gold standard for Environmental Risk Assessment (ERA) in modern pharmaceutical and industrial chemical development.

Structural Chemistry & Atmospheric Dynamics

The Structural Paradox

HBFCs occupy a unique chemical niche between Hydrochlorofluorocarbons (HCFCs) and Halons.

-

The C-H Bond (The "Safety" Valve): The presence of at least one Carbon-Hydrogen bond makes HBFCs susceptible to oxidation by hydroxyl radicals (

) in the troposphere.[1] This reduces their atmospheric lifetime compared to fully halogenated Halons. -

The C-Br Bond (The "Danger" Payload): Despite shorter lifetimes, the photolytic lability of the C-Br bond releases atomic bromine (

) rapidly upon reaching the stratosphere.

The Mechanism of Depletion

The depletion potential of HBFCs is not a function of their stability, but of their catalytic efficiency . The degradation pathway follows a specific causality chain:

-

Tropospheric Oxidation: The HBFC reacts with

, abstracting a hydrogen atom to form a halogenated alkyl radical. -

Stratospheric Injection: A fraction of the emission survives tropospheric breakdown and crosses the tropopause.

-

Photolysis: UV-C radiation cleaves the weak C-Br bond, releasing

. -

Catalytic Destruction: The bromine enters the

catalytic cycle, often coupling with chlorine (

Visualization: Atmospheric Degradation Pathway

The following diagram illustrates the lifecycle of a generic HBFC molecule from emission to ozone destruction.

Figure 1: The Stepwise Atmospheric Degradation and Ozone Depletion Mechanism of HBFCs.

Quantitative Analysis: ODP Values

The ODP is a relative value comparing the integrated ozone loss of a substance to that of CFC-11 (defined as 1.0).[2][3][4] The high values for HBFCs, despite their shorter lifetimes, confirm the potency of bromine.

Table 1: ODP and Chemical Properties of Key HBFCs (Annex C, Group II)

| Substance | Chemical Formula | Common Name | ODP (Montreal Protocol) | Atmospheric Lifetime* |

| HBFC-22B1 | Bromodifluoromethane | 0.74 | ~5.8 years | |

| HBFC-123B1 | Bromotrifluoroethane | 1.60 | ~1.2 years | |

| HBFC-21B1 | Bromochlorofluoromethane | 0.73 | N/A | |

| HBFC-31B1 | Bromofluoromethane | 0.73 | < 1 year | |

| Generic | Propyl isomers | 0.2 - 1.9 | Variable |

Note: ODP values are "Reporting Values" adopted by the Parties to the Montreal Protocol.[3] Lifetimes are estimates based on WMO Scientific Assessments.

Experimental Methodologies

For researchers in chemical development, calculating the ODP of a new fluorinated intermediate is a critical step in Green Chemistry compliance. Two primary protocols are used: Laboratory Kinetics (to find lifetime) and Computational Modeling (to find ODP).

Protocol A: Pulsed Laser Photolysis - Laser Induced Fluorescence (PLP-LIF)

Purpose: To determine the absolute rate constant (

Experimental Setup:

-

Reaction Chamber: A temperature-controlled slow-flow reactor.

-

Radical Generation: A pulsed excimer laser (248 nm) photolyzes a precursor (e.g.,

or -

Detection: A probe laser excites the

radicals at ~282 nm. The resulting fluorescence is detected by a photomultiplier tube (PMT). -

Kinetics Measurement: The decay of the fluorescence signal is measured over time in the presence of varying excess concentrations of the HBFC.

Data Analysis:

The pseudo-first-order decay rate

Visualization: PLP-LIF Workflow

Figure 2: Schematic of the PLP-LIF Experimental Setup for Kinetic Determination.

Protocol B: Relative Rate Method (FTIR Smog Chamber)

Purpose: A comparative method used when absolute setups are unavailable.

-

Preparation: Introduce the target HBFC and a "Reference" compound (with known

) into a Teflon smog chamber. -

Reaction: Irradiate the mixture to generate

radicals continuously. -

Monitoring: Use Fourier Transform Infrared Spectroscopy (FTIR) or GC-MS to monitor the depletion of both the HBFC and the Reference compound over time.

-

Calculation:

Plotting the natural logs yields a slope equal to the ratio of rate constants.

Regulatory & Future Outlook

The Montreal Protocol Context

HBFCs are regulated under Annex C, Group II .

-

Phase-out: Production and consumption were phased out by January 1, 1996 in non-Article 5 parties.

-

Exceptions: Essential use exemptions are theoretically possible but effectively non-existent due to the availability of alternatives (HFCs, inert gases).

Relevance to Drug Development

While HBFCs are rarely used as active pharmaceutical ingredients (APIs), the chemistry described here is vital for Environmental Risk Assessment (ERA) .

-

Fluorinated Intermediates: Many modern drugs contain

or -

Green Chemistry: Understanding the

kinetics allows chemists to design molecules that degrade safely in the troposphere without reaching the stratosphere.

References

-

United Nations Environment Programme (UNEP). (2020). The Montreal Protocol on Substances that Deplete the Ozone Layer - Annex C, Group II. Ozone Secretariat.[3] [Link]

-

Burkholder, J. B., et al. (2019). Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 19. NASA/JPL Panel for Data Evaluation. [Link]

-

US Environmental Protection Agency (EPA). (2023). Ozone Depletion Potential (ODP) of Class I and Class II Substances. [Link][5]

Sources

A Comparative Structural Analysis of 3-Bromo-3-chloro-1,1,1-trifluoropropane and the Anesthetic Halothane

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a detailed comparative analysis of 3-Bromo-3-chloro-1,1,1-trifluoropropane and Halothane, a historically significant inhalation anesthetic. While both are halogenated hydrocarbons containing bromine, chlorine, and fluorine, they possess fundamentally different carbon backbones, leading to distinct chemical, physical, and spectroscopic properties. This document deconstructs their molecular structures, presents a side-by-side comparison of their physicochemical characteristics, and offers detailed experimental protocols for their unambiguous differentiation using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers in medicinal chemistry and drug development.

Introduction

Halogenated hydrocarbons are organic compounds that have found wide application in various industries, from refrigerants to pharmaceutical agents. The introduction of halogen atoms can dramatically alter the physical and biological properties of a parent hydrocarbon, affecting its volatility, density, reactivity, and metabolic stability.

A prominent example is Halothane (sold as Fluothane), a haloalkane that revolutionized general anesthesia after its introduction in 1956.[1][2] Its non-flammability and potent anesthetic effects made it a significant improvement over previous agents like ether.[3][4] Structurally, Halothane is 2-Bromo-2-chloro-1,1,1-trifluoroethane.[1][5][6][7]

This guide compares Halothane to a structurally related but distinct molecule: this compound. While not used as an anesthetic, its analysis alongside Halothane provides an excellent case study in how a simple change—the extension of the carbon backbone from two to three carbons—profoundly impacts molecular properties and analytical signatures. Understanding these differences is crucial for professionals engaged in the design and analysis of novel chemical entities.

Part I: Molecular Structure Deconstruction

A foundational principle in chemistry is that a compound's structure dictates its function. Here, we dissect the structures of our two compounds of interest.

Halothane (C₂HBrClF₃)

-

IUPAC Name: 2-Bromo-2-chloro-1,1,1-trifluoroethane.[1][5][6][7]

-

Carbon Backbone: It is built upon a two-carbon ethane skeleton.[5][7]

-

Substitution Pattern:

-

The C1 carbon is perfluorinated, bonded to three fluorine atoms (-CF₃).

-

The C2 carbon is bonded to a hydrogen atom, a bromine atom, a chlorine atom, and the C1 carbon.

-

-

Chirality: The C2 carbon is bonded to four different substituents (H, Br, Cl, and CF₃), making it a chiral center.[1][3][8] Therefore, Halothane exists as a pair of enantiomers, (R)- and (S)-Halothane. In clinical practice, it is used as a racemic mixture.[1][3][8]

This compound (C₃H₃BrClF₃)

-

IUPAC Name: this compound.[9]

-

Carbon Backbone: It is built upon a three-carbon propane skeleton.

-

Substitution Pattern:

-

The C1 carbon is perfluorinated (-CF₃).

-

The C2 carbon is a methylene group (-CH₂-).

-

The C3 carbon is bonded to a hydrogen atom, a bromine atom, a chlorine atom, and the C2 carbon.

-

-

Chirality: Similar to Halothane, the C3 carbon in this molecule is a stereocenter, as it is attached to four different groups (H, Br, Cl, and -CH₂CF₃). It therefore also exists as (R)- and (S)-enantiomers.

The most critical distinction is the length of the carbon chain: Halothane is an ethane derivative, while the comparator is a propane derivative. This difference in the fundamental skeleton is the primary driver of the variations in their properties.

Part II: Comparative Physicochemical Properties

Quantitative data provides a clear and concise summary of the differences between the two molecules.

| Property | Halothane | This compound |

| Molecular Formula | C₂HBrClF₃[1][5] | C₃H₃BrClF₃[9] |

| IUPAC Name | 2-Bromo-2-chloro-1,1,1-trifluoroethane[5] | This compound[9] |

| Molecular Weight | 197.38 g/mol [1][5] | 211.41 g/mol [9] |

| Boiling Point | 50.2 °C (122.4 °F)[1][5] | Not readily available, but expected to be higher than Halothane due to increased molecular weight and van der Waals forces. |

| Density | 1.871 g/cm³ at 20 °C[1][5] | Not readily available, but expected to be in a similar range. |

| Carbon Backbone | Ethane (2 carbons) | Propane (3 carbons) |

| Chiral Center | Yes, at C2[8] | Yes, at C3 |

Structural Comparison Diagram

The following diagram illustrates the fundamental structural difference between the two molecules.

Caption: 2D structures of Halothane and this compound.

Part III: Spectroscopic and Analytical Differentiation

For the researcher, unambiguously distinguishing between similar structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose.

Analytical Workflow Diagram

Caption: Workflow for differentiating halogenated alkanes via NMR and MS.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To differentiate the two compounds based on the unique chemical environment of their respective nuclei (¹H, ¹³C, ¹⁹F).

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Causality: A deuterated solvent is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point.

-

Causality: TMS is chemically inert and its signal appears in a region (0 ppm) that does not typically overlap with signals from most organic compounds.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Causality: Higher field strengths provide better signal dispersion and resolution, which is crucial for interpreting complex splitting patterns.

-

Predicted Spectroscopic Signatures:

-

¹H NMR Spectroscopy:

-

Halothane: Will show one signal for its single proton. This proton is on a carbon (C2) adjacent to the -CF₃ group. The three equivalent fluorine atoms will split the proton signal into a quartet (due to n+1 rule, where n=3 fluorine nuclei). The chemical shift is expected around 5.8 ppm.[5]

-

This compound: Will show two distinct signals for its three protons.

-

The two protons on C2 (-CH₂-) are diastereotopic due to the adjacent C3 stereocenter. They will appear as a complex multiplet, likely an AB quartet further split by the C3 proton and the C1 fluorine atoms. This signal would be expected in the 2.5-3.5 ppm range.

-

The single proton on C3 (-CHBrCl) will appear as a multiplet, split by the two protons on C2. This signal would be further downfield.

-

-

-

¹³C NMR Spectroscopy:

-

Halothane: Will exhibit two signals corresponding to its two carbon atoms. The C1 carbon (-CF₃) will show a quartet due to one-bond coupling with the three fluorine atoms. The C2 carbon (-CHBrCl) will show a doublet due to one-bond coupling to its attached proton.

-

This compound: Will exhibit three distinct signals for its three carbon atoms, providing immediate confirmation of the propane backbone.

-

-

¹⁹F NMR Spectroscopy:

-

Halothane: The three equivalent fluorine atoms of the -CF₃ group will be split by the single proton on the adjacent carbon (C2), resulting in a doublet .

-

This compound: The three equivalent fluorine atoms of the -CF₃ group are two bonds away from the C2 protons. They will be split by these two protons into a triplet .

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To differentiate the compounds based on their molecular weight and characteristic fragmentation patterns.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile organic solvent like dichloromethane or hexane.

-

Causality: Dilution is necessary to avoid overloading the GC column and MS detector. The solvent should be volatile to ensure it elutes quickly and does not interfere with the analyte.

-

-

Data Acquisition:

-

Inject 1 µL of the sample solution into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

-

Use an electron ionization (EI) source at 70 eV.

-

Causality: EI at 70 eV is a standard, high-energy method that reproducibly fragments molecules, creating a characteristic "fingerprint" mass spectrum for identification.

-

Predicted Spectroscopic Signatures:

-

Molecular Ion (M⁺):

-

The most direct evidence will be the mass of the molecular ion. Halothane will have an M⁺ peak cluster around m/z 196/198/200, while the propane derivative will be 14 mass units higher, with a cluster around m/z 210/212/214.

-

-

Isotopic Pattern:

-

Both bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) have characteristic isotopes.[10][11][12] A molecule containing one bromine and one chlorine atom will exhibit a distinctive isotopic pattern for the molecular ion and any fragments containing both halogens. The pattern will show peaks at M, M+2, and M+4, with relative intensities determined by the isotopic abundances. This pattern confirms the presence of both Br and Cl in the molecule.

-

-

Fragmentation Pattern:

-

Halothane: Common fragmentation would involve the loss of Br• (M-79/81) or Cl• (M-35/37) radicals. A prominent peak for the CF₃⁺ ion at m/z 69 is also expected.

-

This compound: In addition to the loss of halogen radicals, this molecule can undergo fragmentation pathways not available to Halothane. For example, cleavage of the C2-C3 bond could yield a [CH₂CF₃]⁺ fragment (m/z 83), and cleavage of the C1-C2 bond could lead to other unique fragments. The presence of these additional fragmentation pathways provides definitive structural confirmation.

-

Part IV: Implications of Structural Differences

The addition of a single methylene (-CH₂) group has significant consequences:

-

Pharmacodynamics: While Halothane's anesthetic properties are well-documented, the biological activity of this compound is not. The increased size and lipophilicity from the extra carbon would likely alter its interaction with biological targets, such as ion channels in the central nervous system.[3][6]

-

Metabolism: Halothane is known to be metabolized in the liver by cytochrome P450 enzymes (CYP2E1), leading to the formation of trifluoroacetic acid, which can in rare cases cause severe hepatotoxicity.[1][3] The propane derivative would likely be a substrate for the same enzymes, but the different structure could alter the rate and products of metabolism, potentially leading to a different toxicity profile.

-

Physical Properties: The higher molecular weight of the propane derivative makes it less volatile than Halothane, as reflected in its higher boiling point. This would be a critical consideration if it were ever evaluated for applications requiring volatility, such as inhalation anesthesia.

Conclusion

While this compound and Halothane share the same halogen substituents on one carbon atom, they are fundamentally different molecules due to their ethane versus propane backbones. This core structural variance gives rise to predictable and easily distinguishable physicochemical properties and spectroscopic signatures. For the research scientist, a systematic analytical approach using NMR and MS provides an unambiguous means of identification. The ¹H NMR splitting patterns (quartet vs. complex multiplets), the number of ¹³C NMR signals (two vs. three), the ¹⁹F NMR splitting (doublet vs. triplet), and the distinct molecular ion and fragmentation patterns in mass spectrometry serve as definitive fingerprints for each compound. This comparative guide underscores the principle that even subtle changes in molecular architecture can lead to significant and measurable differences in chemical identity and behavior.

References

-

Wikipedia. Halothane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3562, Halothane. [Link]

-

Pharmapproach. HALOTHANE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

-

Pearson. A widely used general anesthetic is called halothane or Fluothane. Its IUPAC name is 2-bromo-2-chloro-1,1,1-trifluoroethane. Draw the Lewis structure for this compound. [Link]

-

National Center for Biotechnology Information. General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics. [Link]

-

ACS Publications. The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. [Link]

-

ResearchGate. Two Equations for Analyzing the Mass Spectra of Compounds for Chlorine and Bromine Atoms. [Link]

-

University of Hertfordshire. Halothane - AERU. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18356503, this compound. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Vedantu. Halothane: Structure, Mechanism, Uses & Side Effects Explained. [Link]

-

National Center for Biotechnology Information. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation. [Link]

-

Inxight Drugs. HALOTHANE. [Link]

-

ResearchGate. UV absorption spectra of halothane in the range 200–260 nm (top) and.... [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

National Center for Biotechnology Information. Spectroscopic analysis of halothane binding to the plasma membrane Ca2+-ATPase. [Link]

-

Oxford Academic. Laboratory Investigations Volatile anaesthetics and the atmosphere: atmospheric lifetimes and atmospheric effects of halothane, enflurane, isoflurane, desflurane and sevoflurane. [Link]

-

World Siva Congress. Molecular bases for anesthetic agents: Halothane as halogen and hydrogen bond donor. [Link]

-

National Center for Biotechnology Information. Chirality and anaesthetic drugs: A review and an update. [Link]

-

Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]

-

PubMed. Solid-state NMR study of halogen-bonded adducts. [Link]

-

ResearchGate. ¹H‐NMR spectrum of haloalkane (dichloromethane) after halide exchange.... [Link]

-

NCERT. Haloalkanes and Haloarenes. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2725114, 3-Bromo-1,1,1-trifluoropropane. [Link]

-

European Patent Office. METHOD FOR THE PREPARATION OF 3-BROMO-1,1,1-TRIFLUOROPROPANE - EP 1119534 B1. [Link]

-

ACS Publications. Effect of carbon-halogen bonds on nuclear magnetic resonance chemical shifts. 2. Proton and carbon nuclear magnetic resonance spectra of cyclobutyl halides. [Link]

- Google Patents.

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

Sources

- 1. Halothane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Halothane: Structure, Mechanism, Uses & Side Effects Explained [vedantu.com]

- 5. Halothane | BrClHC2F3 | CID 3562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HALOTHANE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. A widely used general anesthetic is called halothane or Fluothane. - Frost 4th Edition Ch 1 Problem 59 [pearson.com]

- 8. Halothane [sitem.herts.ac.uk]

- 9. This compound | C3H3BrClF3 | CID 18356503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

A Fleeting Solution: The History and Science of HBFCs in Fire Suppression

An In-depth Technical Guide for Researchers and Scientists

Preamble: The Quest for a Halon Successor

The history of fire suppression technology is marked by a continuous search for agents that are not only effective at extinguishing fires but also safe for humans and the environment. For decades, halons, particularly Halon 1301 (bromotrifluoromethane) and Halon 1211 (bromochlorodifluoromethane), were the gold standard for protecting high-value assets and in applications where water-based suppression was impractical. Their remarkable effectiveness stemmed from their ability to interrupt the chemical chain reaction of fire with minimal collateral damage. However, the discovery of the profound impact of bromine and chlorine on the stratospheric ozone layer led to a global environmental crisis. The signing of the Montreal Protocol on Substances that Deplete the Ozone Layer in 1987, and its subsequent amendments, mandated the phase-out of these highly effective but environmentally damaging compounds.[1][2][3] This regulatory shift catalyzed an intense period of research and development to find suitable alternatives. Among the candidates that emerged were hydrobromofluorocarbons (HBFCs), a class of compounds that, for a brief period, seemed to offer a promising compromise. This guide provides a detailed technical history of HBFC research for fire suppression applications, from their initial promise to their rapid decline, offering insights into the complex interplay of efficacy, environmental impact, and regulatory science that shapes the field of fire protection.

The Rise of HBFCs: A Transitional Chemistry

In the urgent search for halon replacements, researchers explored various classes of halogenated hydrocarbons, including hydrochlorofluorocarbons (HCFCs), hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), and hydrobromofluorocarbons (HBFCs).[4][5] HBFCs, which contain hydrogen, bromine, fluorine, and carbon atoms, were initially considered strong contenders. The presence of hydrogen was intended to make them less stable in the atmosphere than halons, leading to a shorter atmospheric lifetime and consequently, a lower Ozone Depletion Potential (ODP).[6] The bromine atom, the key to the exceptional fire-extinguishing performance of halons, was retained to ensure high efficacy.

One of the most prominent HBFCs to be investigated and briefly commercialized was HBFC-22B1, also known as bromodifluoromethane (CHF₂Br).[1][7] It was marketed under trade names such as FM-100.[1] The research during this period focused on synthesizing and evaluating a range of HBFC compounds to find an optimal balance between fire suppression efficiency and reduced environmental impact.

The Science of Suppression: The Bromine Catalytic Cycle

The fire-extinguishing mechanism of HBFCs, like that of halons, is not primarily physical (cooling or oxygen displacement) but chemical. It hinges on the catalytic cycle of bromine, which efficiently interrupts the combustion chain reaction.[8][9] The process can be understood through the lens of the fire tetrahedron, which adds the element of a self-sustaining chemical chain reaction to the traditional fire triangle of heat, fuel, and oxygen.[10][11][12]

At the high temperatures of a flame, the relatively weak carbon-bromine bond in an HBFC molecule breaks, releasing a bromine radical (Br•). This highly reactive radical then enters a catalytic cycle that removes key flame-propagating radicals, primarily hydrogen (H•) and hydroxyl (OH•) radicals.[13][14]

The key reactions in the bromine catalytic cycle are as follows:

-

Initiation: The HBFC molecule breaks down in the flame to release a bromine radical.

-

R-Br → R• + Br•

-

-

Propagation (Radical Scavenging): The bromine radical reacts with a hydrogen radical to form hydrogen bromide (HBr).

-

Br• + H• → HBr

-

-

Regeneration: The hydrogen bromide then reacts with another flame radical, such as a hydroxyl radical, regenerating the bromine radical, which can then repeat the cycle.

-

HBr + OH• → H₂O + Br•

-

This catalytic cycle is highly efficient, with a single bromine atom capable of terminating thousands of chain reactions, thus rapidly extinguishing the fire.[15]

Figure 1: Catalytic cycle of bromine in fire suppression.

The Achilles' Heel: Ozone Depletion

Despite their effectiveness as fire suppressants, the very feature that made HBFCs potent extinguishers—the presence of bromine—also sealed their fate. While their hydrogen content did lead to shorter atmospheric lifetimes compared to halons, it was not enough to eliminate their ozone-depleting potential.[6]

When HBFCs are released into the atmosphere, they can eventually be transported to the stratosphere. There, under the influence of high-energy ultraviolet (UV) radiation from the sun, the C-Br bond breaks, releasing bromine atoms.[3][16] These bromine atoms then participate in a catalytic cycle that destroys ozone (O₃) molecules with even greater efficiency than chlorine.[17][18]

The catalytic cycle for ozone depletion by bromine is as follows:

-

Photodissociation: UV radiation breaks the C-Br bond in the HBFC molecule, releasing a bromine atom.

-

R-Br + UV light → R• + Br•

-

-

Ozone Destruction: The bromine atom reacts with an ozone molecule to form bromine monoxide (BrO) and an oxygen molecule (O₂).

-

Br• + O₃ → BrO• + O₂

-

-

Regeneration: Bromine monoxide reacts with an oxygen atom (O), regenerating the bromine atom, which can then destroy another ozone molecule.

-

BrO• + O → Br• + O₂

-

The net result is the conversion of an ozone molecule and an oxygen atom into two oxygen molecules, with the bromine atom acting as a catalyst.[19]

Figure 2: Catalytic cycle of ozone depletion by bromine.

Performance Evaluation: Experimental Protocols

The evaluation of HBFCs and other clean agent fire suppressants relies on standardized testing protocols to determine their effectiveness and safety. The two primary experimental workflows are the determination of the minimum extinguishing concentration (MEC) and the analysis of thermal decomposition products.

Minimum Extinguishing Concentration (MEC) Determination: The Cup-Burner Test

The MEC is the lowest concentration of a gaseous agent in air that will extinguish a flame of a specific fuel. It is a critical parameter for designing total flooding fire suppression systems. The internationally accepted standard method for determining the MEC of gaseous agents is the cup-burner test, detailed in standards such as NFPA 2001, Annex B and ISO 14520-1, Annex B.[4][10][20][21][22][23][24]

Experimental Protocol: Cup-Burner Test (Based on NFPA 2001/ISO 14520-1)

-

Apparatus Setup:

-

A cylindrical glass chimney is placed on a base.

-

A fuel cup (typically made of glass or steel with a diameter of 28-31 mm) is centered within the chimney.[4]

-

A fuel delivery system maintains a constant fuel level at the lip of the cup.

-

A system for mixing air and the gaseous agent and delivering it at a controlled flow rate into the bottom of the chimney is required.

-

Flowmeters are used to accurately measure the flow rates of air and the agent.

-

-

Procedure:

-

A specific liquid fuel (e.g., n-heptane as a standard) is introduced into the cup.

-

A steady, laminar flow of air is established through the chimney.

-

The fuel is ignited, and the flame is allowed to stabilize for a predetermined period (e.g., 90 seconds).[21]

-

The gaseous agent is gradually introduced into the air stream, and its concentration is slowly increased.

-

The concentration of the agent at which the flame is extinguished is recorded as the MEC.

-

The test is repeated multiple times to ensure reproducibility.

-

-

Data Analysis:

-

The MEC is typically expressed as a volume percentage in air.

-

The flow rates of air and agent at the point of extinguishment are used to calculate the concentration.

-

Figure 3: Experimental workflow for the Cup-Burner Test.

Thermal Decomposition Product Analysis

When halocarbon agents like HBFCs are exposed to the high temperatures of a fire, they can decompose and react with combustion products to form toxic and corrosive byproducts. The primary concern with fluorinated and brominated agents is the formation of hydrogen fluoride (HF) and hydrogen bromide (HBr).[25] It is crucial to quantify the formation of these decomposition products to assess the safety of an agent for use in occupied spaces and its potential to damage sensitive equipment.

Experimental Protocol: Thermal Decomposition Analysis

-

Apparatus Setup:

-

A test enclosure of a specified volume is used.

-

A fire source (e.g., a heptane pan fire of a specific heat release rate) is placed within the enclosure.[26]

-

A discharge system for the fire suppressant is installed.

-

A gas sampling system, often with heated lines to prevent condensation of reactive species, is used to extract gas samples from the enclosure.[8]

-

An analytical instrument, typically a Fourier Transform Infrared (FTIR) spectrometer, is used for real-time, quantitative analysis of the gas composition.[27][28]

-

-

Procedure:

-

The fire source is ignited and allowed to burn for a specified pre-burn time.

-

The fire suppressant is discharged into the enclosure at a predetermined concentration.

-

Gas samples are continuously drawn from the enclosure and analyzed by the FTIR spectrometer throughout the test.

-

The time to fire extinguishment is recorded.

-

Data on the concentrations of the agent, decomposition products (HF, HBr, etc.), and combustion products (CO, CO₂) are collected over time.

-

-

Data Analysis:

-

The peak and time-weighted average concentrations of the decomposition products are determined.

-

The data is analyzed to understand the relationship between factors like fire size, agent concentration, and discharge time on the formation of toxic byproducts.

-

Comparative Data and the Inevitable Decline

While HBFCs showed good fire suppression performance, a closer look at their overall properties revealed significant drawbacks, particularly concerning their environmental impact and toxicity.

Table 1: Comparative Properties of HBFC-22B1, Halon 1301, and HFC-227ea

| Property | HBFC-22B1 (CHF₂Br) | Halon 1301 (CF₃Br) | HFC-227ea (C₃F₇H) |

| Molecular Weight ( g/mol ) | 130.9 | 148.9 | 170.03 |

| Boiling Point (°C) | -15.5 | -57.8 | -16.4 |

| Ozone Depletion Potential (ODP) | 0.74 | 10-16 | 0 |

| Global Warming Potential (GWP, 100-yr) | ~400 | ~6900 | ~3220 |

| Atmospheric Lifetime (years) | ~2 | ~65 | ~34.2 |

| MEC (n-heptane, % vol) | ~3.9-4.6 | ~3.0 | ~5.8 |

| NOAEL (% vol) | 1.0 | 5.0 | 9.0 |

| LOAEL (% vol) | 2.5 | 7.5 | 10.5 |

Data compiled from various sources, including[9][29][30]. NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) are measures of acute toxicity.

As the data in Table 1 illustrates, while HBFC-22B1 had a lower ODP and GWP than Halon 1301, its ODP was still unacceptably high.[2] Furthermore, toxicological studies revealed that some HBFCs, including HBFC-22B1, posed significant health risks.[2]

The Regulatory End Game: The Copenhagen Amendment

The fate of HBFCs was sealed by the Copenhagen Amendment to the Montreal Protocol in 1992. Recognizing their significant ozone-depleting potential, the parties to the protocol agreed to a rapid phase-out of the production and consumption of HBFCs. Developed countries were required to cease production by January 1, 1996.[2] This swift regulatory action effectively ended the development and use of HBFCs as fire suppressants. The research community and the fire protection industry then shifted their focus to zero-ODP alternatives, primarily HFCs and inert gases.

Conclusion: A Lesson in Holistic Evaluation

The history of HBFC research in fire suppression serves as a critical case study in the evaluation of new technologies. It underscores the necessity of a holistic approach that considers not only performance but also the full spectrum of environmental and health impacts. HBFCs represented a logical, incremental step away from halons, but their residual environmental and toxicological liabilities made them an untenable long-term solution. The rapid regulatory response to the scientific evidence of their harm demonstrates the effectiveness of international cooperation in protecting the global environment. The legacy of the HBFC chapter in fire suppression research is a reinforced commitment to developing truly clean and sustainable fire protection solutions.

References

-

NFPA 2001: Standard on Clean Agent Fire Extinguishing Systems. National Fire Protection Association.[4]

-

ISO 14520-1: Gaseous fire-extinguishing systems — Physical properties and system design — Part 1: General requirements. International Organization for Standardization.[10][31]

-

Stratospheric Ozone Depletion and Gases. KCVS.[16]

-

Standard on Clean Agent Fire Extinguishing Systems.[20]

-

Fire Suppression and Life without Halon.[1]

-

Fleming, J.W., "Chemical Fire Suppressants: How Can We Replace Halon?" Proceedings of the Fall Technical Meeting of the Eastern States Section of the Combustion Institute, Raleigh NC, pp. 16-23 (1999).[32]

-

Low Ozone-Depleting Halocarbons as Total-Flood Agents. Volume 2. Laboratory-Scale Fire Suppression and Explosion Prevention Testing. U.S. Environmental Protection Agency.[11]

-

Ozone Depletion by Hydrofluorocarbons. NASA SVS.[12]

-

Thermal breakdown of extinguishing agents. Brandforsk.[27]

-

Substitutes in Total Flooding Agents. U.S. Environmental Protection Agency.[2]

-

Thermal Decomposition Products from Fire Suppression with HFC227ea in an Electronic Facility. ResearchGate.[6]

-

Stratospheric ozone depletion (article). Khan Academy.[3]

-

Calculated Chemical Contributions to Extinguishment by Halocarbons. National Institute of Standards and Technology.[13]

-

Iso 14520-1-2006 3. Scribd.[33]

-

A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS. National Institute of Standards and Technology.[25]

-

Thermal Decomposition Products from Fire Suppression with HFC-227ea in an Electronic Facility. SciSpace.[5]

-

INTERNATIONAL STANDARD ISO 14520-1. iTeh, Inc.[34]

-

A Comparison of Thermal Decomposition Product Testing of Halon 1301.[26]

-

Recent development in fire suppression systems. SciSpace.[29]

-

Cup Burner Method. Scribd.[21]

-

INTERNATIONAL STANDARD ISO 14520-1.[35]

-

REVISED NFPA CUP-BURNER TEST METHOD: IMPROVING REPRODUCIBILITY.[22]

-

10.2.3: Stratospheric Ozone and Ozone Depletion. Chemistry LibreTexts.[17]

-

CFCs and their substitutes in stratospheric ozone depletion. Global Monitoring Laboratory.[36]

-

DEVELOPMENT OF A STANDARD CUP-BURNER APPARATUS: NFPA AND IS0 STANDARD METHODS.[37]

-

Flame Inhibition Chemistry: Rate Coefficients of the Reactions of HBr with CH3 and OH Radicals at High Temperatures Determined by Quasiclassical Trajectory Calculations. ACS Publications.[18]

-

Fire Extinguishing Efficiency and Mechanism of C6F12O. Encyclopedia.pub.[23]

-

Space Experiment Concepts: Cup-Burner Flame Extinguishment.[24]

-

Hydrobromofluorocarbons (HBFCs). Canada.ca.

-

Fourier Transform Infrared Analysis of Combustion Gases. DTIC.[8]

-

Application of fourier transform infrared (FTIR) spectroscopy to investigate the degradation of cooking oils during fire suppres. NRC Publications Archive.[15]

-

flame extinguishing concentration by the cup burner method: inert gas theory, performance & advancing. National Institute of Standards and Technology.[38]

-

Fig. 4 FTIR spectra of 1 and its intermediate decomposition products... ResearchGate.[39]

-

RECENT DEVELOPMENT IN FIRE SUPPRESSION SYSTEMS.[9]

-

Ozone-Depleting Substances. U.S. Environmental Protection Agency.[30]

-

Bromine: Chemical reactions. Pilgaard Elements.[40]

-

an Advanced FTIR for Toxic Gas Analysis. Fire Testing Technology.[28]

-

Flame Inhibition Chemistry: Rate Coefficients of the Reactions of HBr with CH3 and OH Radicals at High Temperatures Determined.[14]

-

NFPA 2001-2022.pdf.[41]

-

SECOND GENERATION HALON REPLACEMENTS.[7]

-

Ozone depleting substances. DCCEEW.

-

Q9: What are the chlorine and bromine reactions that destroy stratospheric ozone?.[19]

-

Halocarbons in fire suppression. International Fire Protection.[42]

-

HS Nomenclature (HS Codes) for HCFCs and Certain Other Ozone Depleting Substances. Protocolo de Montreal (PNUD).[43]

-

Ozone-Depleting Substances: Alternatives.[44]

-

6 pioneers of fire-behavior research. FireRescue1.[45]

-

Flame retardants, their beginning, types, and environmental impact: a review.[46]

Sources

- 1. Fire Suppression and Life without Halon [cool.culturalheritage.org]

- 2. epa.gov [epa.gov]

- 3. Khan Academy [khanacademy.org]

- 4. atapars.com [atapars.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. nist.gov [nist.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. publications.iafss.org [publications.iafss.org]

- 10. firepro.ru [firepro.ru]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. NASA SVS | Ozone Depletion by Hydrofluorocarbons [svs.gsfc.nasa.gov]

- 13. nist.gov [nist.gov]

- 14. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 15. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 16. planetaryboundaries.kcvs.ca [planetaryboundaries.kcvs.ca]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. csl.noaa.gov [csl.noaa.gov]

- 20. fire-gas.com [fire-gas.com]

- 21. scribd.com [scribd.com]

- 22. nist.gov [nist.gov]

- 23. Fire Extinguishing Efficiency and Mechanism of C6F12O | Encyclopedia MDPI [encyclopedia.pub]

- 24. ntrs.nasa.gov [ntrs.nasa.gov]

- 25. nist.gov [nist.gov]

- 26. nist.gov [nist.gov]

- 27. brandforsk.se [brandforsk.se]

- 28. fire-testing.com [fire-testing.com]

- 29. scispace.com [scispace.com]

- 30. epa.gov [epa.gov]

- 31. irdetect.ro [irdetect.ro]

- 32. nist.gov [nist.gov]

- 33. scribd.com [scribd.com]

- 34. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 35. webstore.ansi.org [webstore.ansi.org]

- 36. gml.noaa.gov [gml.noaa.gov]

- 37. nist.gov [nist.gov]

- 38. nist.gov [nist.gov]

- 39. researchgate.net [researchgate.net]

- 40. Bromine: Chemical reactions | Pilgaard Elements [pilgaardelements.com]

- 41. edufire.ir [edufire.ir]

- 42. Halocarbons in fire suppression – International Fire Protection [ifpmag.com]

- 43. protocolodemontreal.org.br [protocolodemontreal.org.br]

- 44. ifc.org [ifc.org]

- 45. firerescue1.com [firerescue1.com]

- 46. epitoanyag.org.hu [epitoanyag.org.hu]

Methodological & Application

Application Note: Synthesis of 3-Bromo-3-chloro-1,1,1-trifluoropropane via Bromine Monochloride Addition

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for the synthesis of 3-Bromo-3-chloro-1,1,1-trifluoropropane, a valuable fluorinated building block in medicinal and materials chemistry. The described protocol focuses on the addition of bromine monochloride (BrCl) to 3,3,3-trifluoropropene. This application note delves into the underlying reaction mechanism, provides a comprehensive, step-by-step experimental protocol, and outlines critical safety considerations. The information presented herein is intended to equip researchers with the necessary knowledge to perform this synthesis safely and efficiently.

Introduction and Significance

This compound is a halogenated propane derivative with significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group (CF3) is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] The presence of both bromine and chlorine atoms provides orthogonal reactivity for subsequent cross-coupling and nucleophilic substitution reactions, making it a versatile synthon.

The addition of interhalogen compounds like bromine monochloride to alkenes is a classical yet powerful method for the introduction of two different halogens across a double bond. This application note focuses on the addition of BrCl to 3,3,3-trifluoropropene, a readily available starting material. Understanding the regioselectivity of this addition is crucial for obtaining the desired product.

Reaction Mechanism: Electrophilic vs. Radical Addition

The addition of BrCl to an alkene can proceed through either an electrophilic or a free-radical mechanism, largely dependent on the reaction conditions and the electronic nature of the alkene.

Electrophilic Addition Mechanism

In the absence of radical initiators and under polar conditions, the addition of BrCl to an alkene typically proceeds via an electrophilic addition mechanism.[3] Bromine monochloride is a polarized interhalogen compound, with bromine being the more electropositive atom (δ+) and chlorine the more electronegative (δ-).

The electron-rich π-bond of the alkene attacks the electrophilic bromine atom of BrCl, leading to the formation of a cyclic bromonium ion intermediate.[4][5][6] The chloride ion then attacks one of the carbon atoms of the bromonium ion in an anti-fashion, leading to the vicinal dihalide.[4][7]

Due to the strong electron-withdrawing effect of the trifluoromethyl group, the double bond in 3,3,3-trifluoropropene is electron-deficient. This deactivation can slow down the rate of electrophilic addition.[8] The regioselectivity of the chloride attack is influenced by the electronic and steric effects of the substituents. According to Markovnikov's rule, the nucleophile (chloride) would be expected to attack the more substituted carbon that can better stabilize a positive charge.[9] However, the strong inductive effect of the CF3 group destabilizes any developing positive charge on the adjacent carbon (C2). Therefore, the chloride ion is expected to attack the C3 carbon, leading to the formation of this compound.

Free-Radical Addition Mechanism

In the presence of UV light, peroxides, or other radical initiators, the addition can proceed through a free-radical chain mechanism.[10][11] This pathway often leads to the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of a radical initiator to generate radicals. These radicals then react with BrCl to generate a bromine or chlorine radical. The halogen radical then adds to the double bond of the alkene.

For 3,3,3-trifluoropropene, the addition of a bromine radical would preferentially occur at the less substituted C3 to generate a more stable secondary radical at C2. This radical would then abstract a chlorine atom from another molecule of BrCl to yield the anti-Markovnikov product, 2-bromo-3-chloro-1,1,1-trifluoropropane.

Given the electron-deficient nature of 3,3,3-trifluoropropene, free-radical pathways can sometimes predominate even without explicit initiators, especially at higher temperatures or in non-polar solvents.[8] Therefore, careful control of reaction conditions is paramount to favor the desired electrophilic addition pathway.

Experimental Protocol

This protocol details the in-situ generation of bromine monochloride and its subsequent addition to 3,3,3-trifluoropropene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| 3,3,3-Trifluoropropene | ≥98% | SynQuest Labs or equivalent | Extremely flammable gas.[12] |

| Bromine | Reagent | Sigma-Aldrich or equivalent | Highly corrosive and toxic. |

| Chlorine gas | ≥99.5% | Airgas or equivalent | Toxic and corrosive gas. |

| Dichloromethane (CH2Cl2) | Anhydrous, ≥99.8% | Sigma-Aldrich or equivalent | |

| Sodium thiosulfate (Na2S2O3) | ACS Reagent | Fisher Scientific or equivalent | For quenching. |

| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution | For neutralization. | |

| Magnesium sulfate (MgSO4) | Anhydrous | For drying. | |

| Round-bottom flask | Three-necked, equipped with a magnetic stirrer. | ||

| Gas dispersion tube | For chlorine gas introduction. | ||

| Dry ice/acetone condenser | To condense 3,3,3-trifluoropropene. | ||

| Gas cylinder with regulator | For chlorine gas. | ||

| Schlenk line or equivalent | For inert atmosphere operations. |

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube connected to a chlorine gas cylinder via a regulator and a bubbler, and a dry ice/acetone condenser. The outlet of the condenser should be connected to a bubbler to monitor gas flow. The entire apparatus should be under a positive pressure of an inert gas (e.g., nitrogen or argon).

-

Reagent Preparation: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Add 100 mL of anhydrous dichloromethane to the flask. With continuous stirring, slowly add a stoichiometric amount of bromine to the solvent.

-

In-situ Generation of BrCl: Slowly bubble a stoichiometric equivalent of chlorine gas through the bromine solution via the gas dispersion tube.[13] The color of the solution will change from reddish-brown to a deep red, indicating the formation of bromine monochloride.[13][14] Maintain the temperature at -78 °C throughout this process.

-

Addition of 3,3,3-Trifluoropropene: Once the formation of BrCl is complete, condense a slight excess (1.1 equivalents) of 3,3,3-trifluoropropene into the reaction mixture. This can be achieved by flowing the gas through the dry ice/acetone condenser.

-

Reaction: After the addition of 3,3,3-trifluoropropene is complete, remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS.

-

Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the excess bromine and bromine monochloride by adding a saturated aqueous solution of sodium thiosulfate until the red color disappears.

-

Neutralization: Transfer the mixture to a separatory funnel and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under atmospheric pressure to obtain the desired this compound.

Expected Results

| Parameter | Expected Value |

| Yield | 60-80% |

| Purity (by GC) | >98% |

| Boiling Point | ~110-112 °C |

| Appearance | Colorless liquid |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood by trained personnel.

-

3,3,3-Trifluoropropene: is an extremely flammable gas and is supplied as a liquefied gas under pressure.[12] It may explode if heated.[12][15] Keep away from heat, sparks, open flames, and other ignition sources.[12] Store in a well-ventilated place and protect from sunlight.[12] Contact with the liquid can cause frostbite.[12][16]

-

Bromine Monochloride: is a highly toxic and corrosive substance.[13] It is a strong oxidizing agent and reacts violently with water.[17][18] Inhalation or ingestion can be fatal.[13] It is a severe irritant to the skin, eyes, and mucous membranes.[13][18] Handle with extreme care using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.

-

Bromine: is a highly corrosive and toxic liquid. It can cause severe burns to the skin and eyes. Inhalation of fumes can be fatal.

-

Chlorine Gas: is a highly toxic and corrosive gas. Inhalation can cause severe respiratory distress and can be fatal. Ensure the gas cylinder is properly secured and the regulator is in good working order.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To elucidate the structure and confirm the regiochemistry of the addition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via the addition of bromine monochloride to 3,3,3-trifluoropropene. By carefully controlling the reaction conditions to favor the electrophilic addition mechanism, the desired product can be obtained in good yield and high purity. The outlined safety precautions must be strictly adhered to due to the hazardous nature of the reagents involved. This synthetic method provides a reliable route to a valuable fluorinated building block for applications in drug discovery and materials science.

References

-

Doc Brown's Chemistry. (n.d.). Electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis. Retrieved from [Link]

-

Airgas. (n.d.). SAFETY DATA SHEET: Nonflammable Gas Mixture: 3,3,3-Trifluoropropene 1ppm-10% / Nitrogen 90-99.9999%. Retrieved from [Link]

-

Grokipedia. (n.d.). Bromine monochloride. Retrieved from [Link]

-

ChemicalAid. (n.d.). Bromine monochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine monochloride. Retrieved from [Link]

-

Linde Gas. (2017, June 27). SAFETY DATA SHEET trans-1-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

-

Airgas. (2021, February 17). SAFETY DATA SHEET E-1-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

-

Save My Exams. (2025, June 20). Electrophilic Addition of Alkenes (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, May 11). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2025, July 26). Reaction of Alkenes with Bromine. Retrieved from [Link]

-

Sinochem Nanjing Corporation. (n.d.). Bromine Chloride. Retrieved from [Link]

-

Tiffith, M. J., et al. (2003). Ionic Reaction of Halogens with Terminal Alkenes: The Effect of Electron-Withdrawing Fluorine Substituents on the Bonding of Halonium Ions. The Journal of Organic Chemistry, 68(10), 3890-3899. [Link]

-

ResearchGate. (n.d.). Vicinal halo-trifluoromethylation of alkenes. Retrieved from [Link]

- Google Patents. (n.d.). US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane.

-

European Patent Office. (2004, March 3). EP 1119534 B1 - Method for the preparation of 3-bromo-1,1,1-trifluoropropane. Retrieved from [Link]

-

Pharmapproach. (2020, June 19). HALOTHANE Synthesis, SAR, MCQ, Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Wikipedia. (n.d.). Free-radical addition. Retrieved from [Link]

-

Wikipedia. (n.d.). Halothane. Retrieved from [Link]

-

GPAT DISCUSSION CENTER. (2019, May 14). SYNTHESIS OF HALOTHANE | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. Retrieved from [Link]

-

Josh_Tutorials. (2020, May 4). HALOTHANE SYNTHESIS [Video]. YouTube. Retrieved from [Link]

-

MDPI. (2013, July 4). Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, April 21). Vicinal halo-trifluoromethylation of alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Electrophilic Addition of Halogens to Alkenes. Retrieved from [Link]

-

Save My Exams. (2025, June 20). Free Radical Substitution - A level Chemistry Revision Notes. Retrieved from [Link]

-

Byju's. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Addition reaction of 3,3,3-trifluoropropene to tetrahydrofuran. Telomeric growth via free-radical rearrangements. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-1-chloropropane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). General Anesthetics: Aspects of Chirality, Pharmacodynamics, and Pharmacokinetics. Retrieved from [Link]

Sources

- 1. This compound | C3H3BrClF3 | CID 18356503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Vicinal halo-trifluoromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Free-radical addition - Wikipedia [en.wikipedia.org]

- 11. savemyexams.com [savemyexams.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Bromine monochloride - Wikipedia [en.wikipedia.org]

- 15. airgas.com [airgas.com]

- 16. produkte.linde-gas.at [produkte.linde-gas.at]

- 17. webqc.org [webqc.org]

- 18. Bromine chloride CAS#: 13863-41-7 [m.chemicalbook.com]

Application Note: A Detailed Protocol for the Free Radical Addition of Bromine Chloride to Fluorinated Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Alkanes

The introduction of fluorine and other halogens into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated functional groups can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The vicinal bromochloro-fluoroalkane motif, in particular, serves as a versatile synthetic handle for further molecular elaboration. Free radical addition reactions offer a powerful and often complementary approach to traditional ionic pathways for the halogenation of alkenes. This application note provides a comprehensive guide to the free radical addition of bromine chloride (BrCl) to fluorinated alkenes, a reaction that leverages the unique reactivity of radical species to achieve specific regiochemical outcomes. We will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss the critical aspects of safety and product characterization.

Mechanistic Insights: A Tale of Radical Stability

The free radical addition of BrCl to an alkene proceeds via a classic chain reaction mechanism, consisting of three key stages: initiation, propagation, and termination.[1] The regioselectivity of the addition is dictated by the stability of the radical intermediate formed during the propagation step.

-

Initiation: The reaction is typically initiated by the homolytic cleavage of the relatively weak Br-Cl bond using ultraviolet (UV) light. This generates a bromine radical and a chlorine radical.

-

Propagation: This stage consists of two key steps.

-

A bromine radical, being less reactive and more selective than a chlorine radical, will preferentially add to the carbon-carbon double bond.[2] In the case of a fluorinated alkene such as 1,1-difluoroethene (CF₂=CH₂), the bromine radical will add to the carbon atom with the most hydrogen atoms (the CH₂ end). This is because the resulting radical is stabilized by the adjacent CF₂ group. The order of radical stability is tertiary > secondary > primary. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can further stabilize the radical.

-

The resulting haloalkyl radical then abstracts a chlorine atom from another molecule of BrCl, forming the final product and regenerating a bromine radical, which continues the chain reaction.[3]

-

-

Termination: The chain reaction is terminated when any two radical species combine.[3]

The overall regiochemical outcome is the anti-Markovnikov addition of the bromine and chlorine across the double bond, where the bromine adds to the less substituted carbon.[4]

Reaction Mechanism Diagram

Caption: The free radical chain mechanism for the addition of BrCl to 1,1-difluoroethene.

Experimental Protocol

This protocol describes the photochemical addition of bromine chloride to 1,1-difluoroethene. Extreme caution must be exercised when handling bromine chloride. This procedure should only be performed in a well-ventilated fume hood by trained personnel.

Materials and Equipment

| Material/Equipment | Specifications |

| 1,1-Difluoroethene (VDF) | Gas, lecture bottle |

| Bromine Chloride (BrCl) | In a suitable solvent (e.g., CCl₄) or as a neat liquid |

| Inert Solvent (e.g., CH₂Cl₂) | Anhydrous, degassed |

| Photoreactor | Quartz immersion well, medium-pressure mercury lamp |

| Three-necked round-bottom flask | 250 mL, equipped with a gas inlet, condenser, and septum |

| Gas dispersion tube | For bubbling VDF gas |

| Low-temperature cooling bath | e.g., Dry ice/acetone slush (-78 °C) |

| Magnetic stirrer and stir bar | |

| Standard glassware | For workup and purification |

| Personal Protective Equipment (PPE) | Gas-tight chemical protection suit, face shield, cold-insulating gloves[5] |

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the 250 mL three-necked flask with a magnetic stir bar, a gas dispersion tube connected to the VDF lecture bottle via a flow meter, a reflux condenser topped with a nitrogen inlet, and a septum for liquid addition.

-

Place the quartz immersion well of the photoreactor into the flask.

-

Place the entire apparatus in a cooling bath maintained at -78 °C.

-

Purge the system with dry nitrogen for 15-20 minutes.

-

-

Reagent Addition:

-

Add 100 mL of anhydrous, degassed dichloromethane to the reaction flask via cannula transfer.

-

Begin bubbling 1,1-difluoroethene gas through the solvent at a slow, steady rate.

-

Carefully add a solution of bromine chloride (e.g., 1.0 M in CH₂Cl₂, 50 mmol) to the stirred solution via syringe over 10 minutes. The solution should be a reddish-brown color.

-

-

Photochemical Reaction:

-

Turn on the cooling water to the photoreactor and then ignite the mercury lamp.

-

Continue to bubble the fluorinated alkene through the solution while irradiating.

-

Monitor the reaction progress by observing the disappearance of the reddish-brown color of BrCl. The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Once the color has dissipated, turn off the lamp and stop the flow of the alkene.

-

Allow the reaction mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium thiosulfate solution (to quench any remaining halogen), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield the desired 1-bromo-2-chloro-1,1-difluoroethane.

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis of bromochloro-fluoroalkanes.

Safety and Handling

Bromine chloride is a highly corrosive and toxic substance. It reacts with water to form corrosive gases.[6]

-

Personal Protective Equipment (PPE): Always use a gas-tight chemical protection suit, including a self-contained breathing apparatus, when handling BrCl.[5] Wear chemical-resistant gloves and a face shield.[6]

-

Ventilation: All operations must be conducted in a well-ventilated chemical fume hood.[5]

-

Spill Response: In case of a spill, evacuate the area. Neutralize small spills with a solution of sodium thiosulfate.[7] Do not use water directly on a BrCl spill.[6]

-

Storage: Store BrCl in a cool, dry, well-ventilated area away from incompatible materials such as flammables and reducing agents.[6][8]

Data Interpretation and Validation

The primary product of the addition of BrCl to 1,1-difluoroethene is 1-bromo-2-chloro-1,1-difluoroethane.

| Compound | Structure | Expected ¹⁹F NMR (CDCl₃) | Expected ¹H NMR (CDCl₃) | Expected Mass Spectrum (EI) |

| 1-Bromo-2-chloro-1,1-difluoroethane | BrCF₂-CH₂Cl | A triplet around -60 to -80 ppm due to coupling with the adjacent CH₂ group. | A triplet around 3.8-4.2 ppm due to coupling with the adjacent CF₂ group. | Molecular ion peaks corresponding to the isotopic distribution of Br and Cl. Key fragments from the loss of Br, Cl, and combinations thereof. |

Conclusion

The free radical addition of bromine chloride to fluorinated alkenes is a valuable method for synthesizing highly functionalized building blocks. By understanding the underlying mechanistic principles and adhering to strict safety protocols, researchers can effectively utilize this reaction to create novel compounds for applications in drug discovery and materials science. The provided protocol serves as a robust starting point for the exploration of this powerful synthetic transformation.

References

-

New Jersey Department of Health. Hazard Summary: Bromine Chloride. Available at: [Link]

- Paleta, O., et al. "Radical addition reactions of fluorinated species Part 6. Regioselectivity of the addition of nucleophilic radicals to halogenopropenes and evidence for a steric effect of the chlorine substituent." Journal of Fluorine Chemistry, vol. 108, no. 1, 2001, pp. 59-69.

- Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025). Available at: [A representative, non-active URL is used here as the original may be time-sensitive. The content is based on general chemical safety guidelines.]

-

Wikipedia. Free-radical addition. Available at: [Link]

-

Archean Chemical Industries. Safety Data Sheet: Bromine. (2024). Available at: [Link]

-

Centers for Disease Control and Prevention. Chemical Emergencies: Bromine. (2024). Available at: [Link]

-

Beilstein Journals. "Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane)." Beilstein Journal of Organic Chemistry, vol. 18, 2022, pp. 1534-1541. Available at: [Link]

-

Chemistry LibreTexts. 5.5. The Free-Radical Chain Reaction. (2019). Available at: [Link]

-

Testbook. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Available at: [Link]

-

National Institute of Standards and Technology. "Photochemistry of Bromine-Containing Fluorinated Alkenes: Reactivity toward OH and UV Spectra." The Journal of Physical Chemistry A, vol. 106, no. 43, 2002, pp. 10198-10206. Available at: [Link]

-

Master Organic Chemistry. Selectivity in Free Radical Reactions: Bromination vs. Chlorination. (2013). Available at: [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 1-bromo-2-chloroethane BrCH2CH2Cl. Available at: [Link]

-

Filo. spectra of nmr 1 bromo 1 fluoroethane. (2025). Available at: [Link]

-

PubChem. Halothane. National Institutes of Health. Available at: [Link]

-

PMC. "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane." Beilstein Journal of Organic Chemistry, vol. 14, 2018, pp. 2978-2985. Available at: [Link]

-

ResearchGate. 34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen. (2016). Available at: [Link]

-

ATB (Automated Topology Builder). (2S)-2-Bromo-2-chloro-1,1,1-trifluoroethane. Available at: [Link]

-

Chemistry LibreTexts. 16.2: Regioselectivity and Formation of Anti-Markovnikov Products Via Free Radical Mechanisms. (2020). Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 8. 1-Chloro-1-bromo-1,2,2-trifluoroethane | C2HBrClF3 | CID 21698818 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-Chloro-3,3,3-trifluoropropene

Introduction

3-Chloro-3,3,3-trifluoropropene, also known as HCFO-1233zd, is a hydrochlorofluoroolefin (HCFO) of significant industrial interest. It exists as two geometric isomers, (E) and (Z), which have differing physical properties and applications.[1][2] The (E)-isomer is a promising low global warming potential (GWP) refrigerant, blowing agent, and solvent, while the (Z)-isomer is also utilized in various applications.[1][2][3][4][5] This compound is an environmentally friendlier alternative to hydrofluorocarbons (HFCs) due to its very low ozone depletion potential (ODP) and low GWP.[2]

This document provides a detailed guide for the synthesis of 3-chloro-3,3,3-trifluoropropene. While the query specified a "bromochloropropane" starting material, the predominant and industrially established synthetic routes commence with polychlorinated propanes. Therefore, this guide will focus on the well-documented synthesis from 1,1,1,3,3-pentachloropropane (HCC-240fa), which undergoes a two-step process involving fluorination and subsequent dehydrohalogenation.[1][2][4][6] Both vapor-phase and liquid-phase protocols are discussed, providing researchers with options depending on available equipment and desired scale.

Overall Reaction Scheme

The conversion of 1,1,1,3,3-pentachloropropane to 3-chloro-3,3,3-trifluoropropene proceeds via an initial fluorination reaction with hydrogen fluoride (HF) to replace chlorine atoms with fluorine, followed by a dehydrochlorination step to introduce the double bond.

Step 1: Fluorination C(Cl)₂H-CH₂-CCl₃ + 3HF → CF₃-CH₂-CHCl₂ + 3HCl (1,1,1,3,3-pentachloropropane) → (1,1-dichloro-3,3,3-trifluoropropane)

Step 2: Dehydrochlorination CF₃-CH₂-CHCl₂ → CF₃-CH=CHCl + HCl (1,1-dichloro-3,3,3-trifluoropropane) → (1-chloro-3,3,3-trifluoropropene)

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1,1,1,3,3-Pentachloropropane (HCC-240fa) | ≥98% | Major chemical supplier | Starting material. |

| Anhydrous Hydrogen Fluoride (HF) | ≥99.9% | Specialized gas supplier | Highly corrosive and toxic. Handle with extreme care. |

| Chromium(III) oxide (Cr₂O₃) | Catalyst grade | Major chemical supplier | For vapor-phase reaction. |

| Activated Carbon | High surface area | Major chemical supplier | Catalyst for dehydrochlorination.[7] |

| Nitrogen (N₂) | High purity | Gas supplier | For inert atmosphere. |

| Sodium Hydroxide (NaOH) | Reagent grade | Major chemical supplier | For neutralization. |

| Deionized Water | Laboratory supply |

Equipment

-

Vapor-Phase Reactor: A corrosion-resistant (e.g., Hastelloy, Inconel, or Monel) tubular reactor packed with a catalyst bed, equipped with a heating system, temperature controllers, and mass flow controllers for gas feeds.

-

Liquid-Phase Reactor: A stirred autoclave reactor made of corrosion-resistant material, with a heating mantle, pressure gauge, and ports for reagent addition and product removal.

-

Scrubbing System: A series of bubblers or a packed column containing water and a caustic solution (e.g., dilute NaOH) to neutralize acidic byproducts like HCl and unreacted HF.

-

Condensation System: A cold trap or a series of condensers (chilled with a coolant like dry ice/acetone or a cryocooler) to collect the product.

-

Distillation Apparatus: A fractional distillation setup for the purification of the final product.

-

Analytical Instruments: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for reaction monitoring and product analysis.

-

Personal Protective Equipment (PPE): Acid-resistant gloves, lab coat, full-face shield, and a respirator suitable for HF vapors are mandatory.

Experimental Protocols

Protocol 1: Vapor-Phase Synthesis

This method is suitable for continuous production and generally offers high conversion rates.

1. Catalyst Preparation and Reactor Setup:

- Pack the tubular reactor with a chromium-based catalyst, such as fluorinated chromium oxide.[8]

- Activate the catalyst by heating it under a flow of nitrogen at 300-400°C for several hours to remove any moisture.

- Fluorinate the catalyst surface by introducing a stream of anhydrous HF at an elevated temperature until the catalyst is conditioned.

2. Reaction Execution:

- Heat the reactor to the desired reaction temperature, typically in the range of 200-450°C.